Anatibant dimesylate

Description

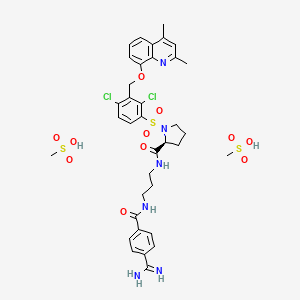

Structure

3D Structure of Parent

Properties

CAS No. |

1332585-65-5 |

|---|---|

Molecular Formula |

C36H44Cl2N6O11S3 |

Molecular Weight |

903.9 g/mol |

IUPAC Name |

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C34H36Cl2N6O5S.2CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;2*1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);2*1H3,(H,2,3,4)/t27-;;/m0../s1 |

InChI Key |

YTTYYRCGZDOABP-LPCSYZHESA-N |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Anatibant Dimesylate: A Technical Guide to its Mechanism of Action as a Bradykinin B2 Receptor Antagonist

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of anatibant dimesylate, a selective and potent non-peptide antagonist of the bradykinin B2 receptor. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and functional consequences of anatibant's engagement with its target, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction

This compound (formerly known as LF 16-0687) is a small molecule that has been investigated for its therapeutic potential in conditions associated with excessive bradykinin activity, notably traumatic brain injury.[1][2][3] Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the activation of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[4] Overstimulation of the B2R is implicated in vasodilation, increased vascular permeability, edema formation, and pain.[5][6] Anatibant acts as a competitive antagonist at the B2R, thereby mitigating the downstream effects of bradykinin.[7]

Core Mechanism of Action: Competitive Antagonism of the Bradykinin B2 Receptor

This compound functions as a highly selective and potent competitive antagonist of the bradykinin B2 receptor.[7] This means that it binds to the same site on the B2 receptor as the endogenous ligand, bradykinin, but does not activate the receptor. By occupying the binding site, anatibant prevents bradykinin from binding and initiating the downstream signaling cascade. The antagonism has been demonstrated to be reversible.

Binding Affinity and Potency

The affinity of anatibant for the B2 receptor has been quantified through various in vitro studies, demonstrating its high potency across different species and receptor preparations. The key parameters used to describe its antagonist properties are the inhibition constant (Ki), the pA2 value (a measure of antagonist potency from functional assays), and the pKB value (the negative logarithm of the antagonist's dissociation constant).

Table 1: Binding Affinity (Ki) of Anatibant for Bradykinin B2 Receptors [7][8][9]

| Receptor Type | Species | Cell/Tissue | Ki (nM) |

| Recombinant B2 | Human | CHO cells | 0.67 |

| Recombinant B2 | Rat | CHO cells | 1.74 |

| Recombinant B2 | Guinea Pig | CHO cells | 1.37 |

| Native B2 | Human | Umbilical Vein (HUV) | 0.89 |

| Native B2 | Rat | Uterus (RU) | 0.28 |

| Native B2 | Guinea Pig | Ileum (GPI) | 0.98 |

Table 2: Functional Antagonist Potency (pA2 and pKB) of Anatibant [7][8]

| Assay Type | Tissue/Cell Line | Species | Parameter | Value |

| Isolated Organ Contraction | Human Umbilical Vein (HUV) | Human | pA2 | 9.1 |

| Isolated Organ Contraction | Rat Uterus (RU) | Rat | pA2 | 7.7 |

| Isolated Organ Contraction | Guinea Pig Ileum (GPI) | Guinea Pig | pA2 | 9.1 |

| Inositol Phosphate Accumulation | INT407 cells | Human | pKB (for IP1) | 8.5 |

| Inositol Phosphate Accumulation | INT407 cells | Human | pKB (for IP2) | 8.6 |

| Inositol Phosphate Accumulation | INT407 cells | Human | pKB (for IP3) | 8.7 |

Signaling Pathways Modulated by Anatibant

The bradykinin B2 receptor is coupled to at least two major G protein signaling pathways: the Gq/11 pathway and the Gi/o pathway.[4] By blocking bradykinin's access to the B2R, anatibant effectively inhibits the activation of these cascades.

Inhibition of the Gq/11 Pathway

Activation of the Gq/11 pathway by bradykinin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This pathway is central to many of bradykinin's pro-inflammatory effects, including increased vascular permeability. Anatibant's antagonism of the B2R prevents this entire sequence of events.

Inhibition of the Gi/o Pathway and MAPK Activation

The B2 receptor can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] Furthermore, signaling through both Gq/11 and Gi/o pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][12] This pathway is involved in cell growth, differentiation, and inflammation. By preventing the initial receptor activation, anatibant also inhibits these downstream MAPK-related events.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for B2 Receptor

This assay is used to determine the binding affinity (Ki) of anatibant for the B2 receptor.

Methodology:

-

Membrane Preparation:

-

Cells (e.g., CHO) or tissues (e.g., human umbilical vein) expressing the B2 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled bradykinin (e.g., [³H]Bradykinin), and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.

-

The plate is incubated to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the anatibant concentration.

-

The IC50 (the concentration of anatibant that inhibits 50% of specific radioligand binding) is determined from this curve.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of anatibant to block bradykinin-induced activation of the Gq/11 pathway by quantifying the accumulation of inositol phosphates.

Methodology:

-

Cell Culture and Labeling:

-

Cells endogenously or recombinantly expressing the B2 receptor (e.g., INT407) are cultured in 96-well plates.

-

The cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

-

Assay Procedure:

-

The labeled cells are washed and then pre-incubated with varying concentrations of this compound in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate (IP1).

-

The cells are then stimulated with a fixed concentration of bradykinin.

-

-

Extraction and Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The total inositol phosphates are extracted and separated using anion-exchange chromatography.

-

The radioactivity corresponding to the different inositol phosphate species (IP1, IP2, IP3) is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of each inositol phosphate produced is calculated.

-

A dose-response curve is constructed by plotting the inhibition of bradykinin-stimulated IP accumulation against the concentration of anatibant.

-

The pKB value is determined from this curve, providing a measure of the functional antagonist potency.

-

Conclusion

This compound is a potent and selective competitive antagonist of the bradykinin B2 receptor. Its mechanism of action is centered on its ability to block the binding of bradykinin to the B2R, thereby inhibiting the activation of downstream Gq/11 and Gi/o signaling pathways. This blockade prevents the generation of key second messengers such as inositol trisphosphate and diacylglycerol, the release of intracellular calcium, and the activation of the MAPK cascade. The well-characterized pharmacology of anatibant, supported by robust in vitro data, provides a clear rationale for its investigation in bradykinin-mediated pathologies. This technical guide serves as a comprehensive resource for understanding the fundamental mechanism of action of this important research compound.

References

- 1. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. innoprot.com [innoprot.com]

- 6. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 11. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 12. Bradykinin signalling to MAP kinase: cell-specific connections versus principle mitogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Anatibant Dimesylate: A Technical Guide to its Role in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatibant dimesylate, a selective non-peptide antagonist of the bradykinin B2 receptor, has been a subject of significant investigation for its potential therapeutic application in neuroinflammatory conditions, most notably traumatic brain injury (TBI). Its mechanism of action is centered on mitigating the detrimental effects of bradykinin, a potent inflammatory mediator released following tissue injury. This guide provides a comprehensive technical overview of this compound, detailing its role in neuroinflammation, summarizing key preclinical and clinical data, presenting detailed experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

The Bradykinin System and Neuroinflammation

Following a traumatic insult to the central nervous system (CNS), a complex cascade of secondary injury mechanisms is initiated, with neuroinflammation being a critical component. The kallikrein-kinin system, and its primary effector peptide bradykinin, plays a pivotal role in this process.

-

Bradykinin Release and Receptor Activation: Tissue damage triggers the activation of the kallikrein-kinin system, leading to the generation of bradykinin. Bradykinin exerts its effects by binding to two G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). While B1R is typically induced by inflammatory stimuli, the B2R is constitutively expressed on various cells within the CNS, including endothelial cells, astrocytes, and microglia, making it a key player in the initial response to injury.

-

Blood-Brain Barrier Disruption: A primary consequence of B2R activation on cerebrovascular endothelial cells is an increase in the permeability of the blood-brain barrier (BBB).[1] This disruption allows for the extravasation of plasma proteins and the infiltration of peripheral immune cells into the brain parenchyma, leading to vasogenic edema and an amplification of the inflammatory response.

-

Glial Cell Activation: Bradykinin also directly activates astrocytes and microglia via B2R, triggering intracellular signaling cascades that result in the production and release of a host of pro-inflammatory mediators, including cytokines (e.g., IL-6, LIF), chemokines, and reactive oxygen species, further perpetuating the neuroinflammatory cycle.

This compound's therapeutic rationale lies in its ability to competitively inhibit the binding of bradykinin to the B2R, thereby attenuating these early and critical events in the neuroinflammatory cascade.

Quantitative Data Summary

Preclinical Efficacy in Traumatic Brain Injury

Anatibant has demonstrated significant neuroprotective effects in preclinical models of TBI. The following table summarizes key quantitative findings from a study utilizing a controlled cortical impact (CCI) model in mice.

| Outcome Measure | Animal Model | Treatment Protocol | Control Group (Vehicle) | Anatibant-Treated Group | p-value | Reference |

| Intracranial Pressure (ICP) | C57/Bl6 Mice (CCI) | 3.0 mg/kg s.c. at 15 min & 8h post-TBI | 24.40 ± 3.58 mmHg | 16.6 ± 1.67 mmHg | 0.002 | [1] |

| Contusion Volume | C57/Bl6 Mice (CCI) | 3.0 mg/kg s.c. at 15 min & 8h post-TBI | 35.0 ± 3.32 mm³ | 28.28 ± 5.18 mm³ | 0.003 | [1] |

Clinical Trial Results in Traumatic Brain Injury

The "BRAIN" trial was a notable clinical investigation of Anatibant in patients with TBI. However, the trial was terminated prematurely, rendering the results inconclusive.

| Outcome | Patient Population | Anatibant Dosing | Placebo Group | Anatibant Group | Relative Risk (95% CI) | Reference |

| Serious Adverse Events | Adults with TBI (GCS ≤ 12) | Low, Medium, or High Dose | 19.3% (11/57) | 26.4% (43/163) | 1.37 (0.76 to 2.46) | [2] |

| All-Cause Mortality | Adults with TBI (GCS ≤ 12) | Low, Medium, or High Dose | 15.8% (9/57) | 19.0% (31/163) | 1.20 (0.61 to 2.36) | [2] |

Experimental Protocols

Controlled Cortical Impact (CCI) Injury Model in Mice

This protocol outlines a standardized method for inducing a reproducible TBI in mice.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

High-speed dental drill with trephine bit (3-5 mm diameter)

-

Pneumatic or electromagnetic CCI device

-

Surgical instruments (scalpel, forceps, etc.)

-

Suture or tissue adhesive

-

Heating pad

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the mouse (e.g., 4-5% isoflurane for induction, 1.5-2% for maintenance).

-

Shave the scalp and secure the head in a stereotaxic frame.

-

Maintain body temperature at 37°C using a heating pad.

-

Create a midline scalp incision to expose the skull.

-

Perform a craniotomy over the parietal cortex, midway between bregma and lambda, taking care to leave the dura mater intact.

-

Position the impactor tip of the CCI device perpendicular to the exposed dura.

-

Set the desired impact parameters (e.g., velocity: 4.0 m/s, depth: 1.5 mm, dwell time: 150 ms).

-

Deliver the impact.

-

Close the scalp incision using sutures or tissue adhesive.

-

Administer post-operative analgesia and allow the animal to recover in a clean cage on a heating pad.

Evans Blue Extravasation Assay for Blood-Brain Barrier Permeability

This protocol details a common method for quantifying BBB disruption.

Materials:

-

Evans blue dye (2% w/v in sterile saline)

-

Anesthetic

-

Perfusion pump

-

Heparinized saline

-

Formamide

-

Spectrophotometer or fluorometer

-

Homogenizer

Procedure:

-

Administer Evans blue dye via intravenous injection (e.g., tail vein) at a dose of 4 ml/kg.

-

Allow the dye to circulate for 1-2 hours.

-

Deeply anesthetize the animal.

-

Perform transcardial perfusion with heparinized saline until the effluent from the right atrium is clear.

-

Decapitate the animal and carefully dissect the brain.

-

Weigh the brain tissue (or specific brain regions).

-

Homogenize the tissue in a known volume of formamide.

-

Incubate the homogenate for 24-48 hours at room temperature in the dark to extract the dye.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes.

-

Measure the absorbance of the supernatant at 620 nm or fluorescence (excitation ~620 nm, emission ~680 nm).

-

Quantify the concentration of Evans blue using a standard curve. Results are typically expressed as μg of dye per g of brain tissue.

Visualizations: Signaling Pathways and Experimental Workflows

Bradykinin B2 Receptor Signaling in Neuroinflammation

Caption: B2R signaling in neuroinflammation.

Experimental Workflow for Preclinical Evaluation of Anatibantdot

References

XY-2405 molecular weight and formula

As of my last update, there is no publicly available scientific literature or database entry for a compound designated "XY-2405". This suggests that "XY-2405" may be a proprietary compound, a hypothetical molecule, or a very recent discovery not yet disclosed in public-facing research.

Consequently, it is not possible to provide a technical guide with its molecular weight, chemical formula, experimental protocols, or associated signaling pathways.

To fulfill such a request, the following steps would typically be undertaken if the compound were known:

-

Literature and Database Review: A thorough search of chemical databases (e.g., PubChem, ChemSpider) and scientific literature repositories (e.g., PubMed, Scopus) would be conducted to find the chemical structure, molecular weight, and formula of the compound.

-

Data Extraction and Synthesis: Relevant research articles would be analyzed to extract quantitative data, experimental methodologies, and described biological pathways.

-

Content Generation: The collected information would be synthesized into a comprehensive technical guide, including:

-

Data Tables: Summarizing key quantitative information.

-

Experimental Protocols: Detailing the methods used in the cited research.

-

Visualizations: Creating diagrams of signaling pathways or workflows as requested.

-

Should information on "XY-2405" become publicly available, this request can be revisited.

Anatibant Dimesylate: A Selective Bradykinin B2 Receptor Antagonist

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anatibant dimesylate, also known as LF 16-0687, is a potent, non-peptide small molecule that has been identified as a highly selective antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a key mediator in inflammatory processes, exerts its effects through two main G protein-coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor.[4] The selective blockade of the B2 receptor by anatibant has positioned it as a therapeutic candidate for conditions where B2 receptor-mediated signaling is pathological, such as in traumatic brain injury where it has been shown to reduce brain edema and intracranial pressure.[5][6][7] This technical guide provides a comprehensive overview of the selectivity, quantitative pharmacology, and experimental methodologies used to characterize this compound.

Core Selectivity and Potency

Quantitative Data Summary

The binding affinity and functional potency of this compound at the bradykinin B2 receptor have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for Bradykinin B2 Receptors

| Species/Tissue Source | Receptor Type | Ki Value | Reference |

| Human | Recombinant B2 | 0.67 nM | [1][2][3] |

| Rat | Recombinant B2 | 1.74 nM | [1][2][3] |

| Guinea-pig | Recombinant B2 | 1.37 nM | [1][2][3] |

| Human Umbilical Vein | Native B2 | 0.89 nM | [2] |

| Rat Uterus | Native B2 | 0.28 nM | [2] |

| Guinea-pig Ileum | Native B2 | 0.98 nM | [2] |

| Mouse Brain | Native B2 | 22 pM | [8] |

Table 2: Functional Antagonism of this compound at Bradykinin B2 Receptors

| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| Inositol Phosphate (IP) Accumulation | INT407 cells | pKB (for IP1) | 8.5 | [2] |

| Inositol Phosphate (IP) Accumulation | INT407 cells | pKB (for IP2) | 8.6 | [2] |

| Inositol Phosphate (IP) Accumulation | INT407 cells | pKB (for IP3) | 8.7 | [2] |

| Contraction Assay | Human Umbilical Vein | pA2 | 9.1 | [1] |

| Contraction Assay | Rat Uterus | pA2 | 7.7 | [1] |

| Contraction Assay | Guinea-pig Ileum | pA2 | 9.1 | [1] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of anatibant and the methods used for its characterization, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Pruneau et al. (1999).[1]

Radioligand Binding Assays

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human, rat, or guinea-pig bradykinin B2 receptor were cultured in appropriate media. For membrane preparation, cells were harvested, homogenized in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet, containing the cell membranes, was washed and resuspended in a binding buffer.

-

Binding Assay Protocol: Competition binding assays were performed in a final volume of 250 µL. The reaction mixture contained cell membranes, a fixed concentration of [³H]bradykinin as the radioligand, and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled bradykinin. The mixture was incubated to allow for binding equilibrium to be reached.

-

Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer. The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

-

Data Analysis: The data were used to generate competition binding curves, from which the IC₅₀ (the concentration of anatibant that inhibits 50% of specific [³H]bradykinin binding) was determined. The Ki (inhibition constant) was then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

-

Cell Culture and Labeling: INT407 cells were cultured and seeded into multi-well plates. The cells were then labeled by incubation with myo-[³H]inositol in an inositol-free medium.

-

Assay Protocol: After labeling, the cells were washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound. Bradykinin was then added to stimulate inositol phosphate production, and the incubation was continued.

-

Extraction and Quantification: The reaction was stopped by the addition of an acid (e.g., perchloric acid). The inositol phosphates were then separated from the cell lysate using anion-exchange chromatography. The amount of [³H]inositol phosphates was quantified by liquid scintillation counting.

-

Data Analysis: The ability of anatibant to inhibit bradykinin-induced IP accumulation was used to determine its functional antagonist potency, expressed as a pKB value.

Autoradiography

-

Tissue Preparation: For in vivo binding studies in mice, animals were administered this compound. After a designated time, the brains were removed, frozen, and sectioned using a cryostat.

-

Radioligand Incubation: The brain sections were incubated with a radiolabeled B2 receptor ligand, such as [¹²⁵I]HPP-Hoe 140.[8] Non-specific binding was determined by incubating adjacent sections in the presence of an excess of an unlabeled B2 receptor antagonist.

-

Detection and Analysis: After washing to remove unbound radioligand, the sections were apposed to autoradiographic film or a phosphor imaging screen. The resulting images show the distribution and density of the B2 receptors. The displacement of the radioligand by anatibant was quantified by densitometric analysis of the autoradiograms.[8]

Conclusion

The extensive preclinical data available for this compound robustly support its classification as a highly potent and selective bradykinin B2 receptor antagonist. Its sub-nanomolar to picomolar affinity for the B2 receptor, coupled with its demonstrated selectivity over the B1 receptor and a wide range of other molecular targets, underscores its specificity. The detailed experimental protocols outlined provide a clear framework for the continued investigation and understanding of this and other selective B2 receptor antagonists in various pathological conditions.

References

- 1. Pharmacological profile of LF 16-0687, a new potent non-peptide bradykinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nrf.com.au [nrf.com.au]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autoradiographic analysis of mouse brain kinin B1 and B2 receptors after closed head trauma and ability of Anatibant mesylate to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Anatibant Dimesylate for Traumatic Brain Injury Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic Brain Injury (TBI) remains a significant global health challenge with limited therapeutic options. Secondary injury cascades, initiated moments after the primary insult, contribute substantially to long-term neurological deficits. One key mediator in this secondary injury process is bradykinin, which, through its B2 receptor, contributes to cerebral edema and inflammation. Anatibant dimesylate, a selective bradykinin B2 receptor antagonist, has been investigated as a potential neuroprotective agent in TBI. This technical guide provides an in-depth overview of the preclinical and clinical research on anatibant for TBI, focusing on its mechanism of action, experimental protocols, and quantitative outcomes to inform future research and development efforts.

Introduction

Traumatic brain injury (TBI) triggers a complex series of physiological and pathological events. The primary mechanical injury is followed by a secondary phase characterized by neuroinflammation, blood-brain barrier (BBB) disruption, cerebral edema, and neuronal cell death.[1] The kallikrein-kinin system, and its primary effector peptide bradykinin, are rapidly activated following tissue injury and are implicated in the pathophysiology of TBI.[2] Bradykinin exerts its effects primarily through the G-protein coupled bradykinin B2 receptor, which is constitutively expressed in the brain.[3] Activation of the B2 receptor is known to increase vascular permeability, a key factor in the development of cerebral edema.[4]

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Following a traumatic brain injury, the release of bradykinin and subsequent activation of the B2 receptor on endothelial cells and neurons contributes to the secondary injury cascade. Anatibant acts by competitively inhibiting the binding of bradykinin to the B2 receptor, thereby attenuating its downstream effects.[6]

The proposed mechanism of action involves the reduction of BBB permeability, which in turn limits the formation of vasogenic edema.[4][5] By blocking the B2 receptor, anatibant is thought to prevent the pro-inflammatory and edema-promoting signaling pathways activated by bradykinin.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. [PDF] Histological Quantitation of Brain Injury Using Whole Slide Imaging: A Pilot Validation Study in Mice | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Histological Quantitation of Brain Injury Using Whole Slide Imaging: A Pilot Validation Study in Mice | PLOS One [journals.plos.org]

- 6. Video: Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]

The Role of Bradykinin in Secondary Brain Injury: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular pathways, experimental evidence, and methodological considerations surrounding the role of bradykinin and the kallikrein-kinin system (KKS) in the pathophysiology of secondary brain injury following a traumatic brain injury (TBI).

Introduction: The Challenge of Secondary Brain Injury

Traumatic brain injury (TBI) is a leading cause of death and long-term disability worldwide.[1] The pathophysiology of TBI is biphasic, comprising the initial, irreversible primary injury from the mechanical impact and a subsequent cascade of deleterious biochemical and cellular events known as secondary brain injury.[1][2] This secondary phase, which evolves over hours to days, involves processes like neuroinflammation, cerebral edema, blood-brain barrier (BBB) disruption, and excitotoxicity, ultimately leading to further neuronal loss and worsening neurological outcomes.[2][3]

Among the earliest pathways activated post-TBI is the kallikrein-kinin system (KKS), a potent inflammatory cascade.[4][5] Activation of the KKS culminates in the production of the nonapeptide bradykinin, a key mediator implicated in several hallmark features of secondary brain injury, including vasogenic edema and inflammation.[6][7][8] Understanding the precise role of bradykinin and its signaling pathways is critical for the development of targeted therapeutics to mitigate the devastating consequences of secondary brain damage.

The Kallikrein-Kinin System (KKS) and Bradykinin Formation

The KKS is an endogenous proteolytic cascade that, upon activation by tissue damage, triggers the release of vasoactive peptides known as kinins.[6] In the context of TBI, the primary injury initiates the contact activation pathway.

-

Activation: The process begins when Factor XII (Hageman factor) comes into contact with negatively charged surfaces exposed by tissue damage, leading to its activation (FXIIa).

-

Kallikrein Generation: Activated Factor XIIa then cleaves prekallikrein to form plasma kallikrein.[9]

-

Bradykinin Release: Plasma kallikrein acts on high-molecular-weight kininogen (HMWK) to release bradykinin.[6][9]

Following experimental TBI, brain tissue levels of bradykinin have been shown to increase significantly, peaking within hours after the initial trauma.[10][11] This rapid surge in local bradykinin concentration initiates the downstream signaling events that contribute to secondary injury.

Bradykinin Receptors: B1 and B2

Bradykinin exerts its biological effects through two G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[12]

-

Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed in the brain, including on endothelial cells of cerebral vessels and neurons.[8][13] It is considered the primary mediator of the acute, detrimental effects of bradykinin following TBI.[8][10] B2R binds to bradykinin with high affinity.

-

Bradykinin B1 Receptor (B1R): B1R expression is typically low in healthy brain tissue but is significantly upregulated by inflammatory stimuli and tissue injury.[8][10] Studies show that B1R mRNA can be upregulated four-fold within 24 hours after experimental TBI.[10] B1R is activated by des-Arg9-bradykinin, a metabolite of bradykinin.[9]

While both receptors are upregulated post-TBI, preclinical evidence strongly suggests that the B2 receptor plays the dominant role in mediating acute secondary brain damage, particularly vasogenic edema and subsequent cell death.[8][10][11]

Signaling Pathways in Bradykinin-Mediated Injury

Activation of B1 and B2 receptors triggers distinct intracellular signaling cascades that orchestrate the key pathological features of secondary brain injury.

B2 Receptor Signaling: The Primary Driver of Edema

The binding of bradykinin to the B2R on cerebral endothelial cells is a critical initiating event in the breakdown of the BBB. This process is primarily mediated by the activation of Phospholipase C (PLC).

-

PLC Activation: B2R activation leads to the activation of PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

-

eNOS Activation: The elevated intracellular Ca2+ levels, along with DAG, activate endothelial nitric oxide synthase (eNOS).

-

NO Production & Vasodilation: eNOS produces nitric oxide (NO), a potent vasodilator that also increases vascular permeability.[14]

-

BBB Disruption: This cascade promotes the opening of inter-endothelial tight junctions and increases transcellular transport (pinocytosis), leading to the extravasation of fluid, proteins, and inflammatory cells into the brain parenchyma—the hallmark of vasogenic edema.[15][16]

B1 Receptor Signaling: Sustaining Neuroinflammation

While B2R drives the acute phase, the inducible B1R contributes to the subacute and chronic inflammatory response.

-

iNOS Upregulation: Activation of B1R is linked to the upregulation of inducible nitric oxide synthase (iNOS).[14]

-

Pro-inflammatory Mediators: This pathway contributes to the sustained production of NO and other pro-inflammatory mediators.

-

Chronic Inflammation: B1R signaling is implicated in the chronic activation of microglia and the infiltration of peripheral immune cells, contributing to long-term neurodegeneration and cognitive deficits.[4][5]

Quantitative Evidence from Preclinical and Clinical Studies

Extensive preclinical research using animal models has established a causal link between bradykinin signaling, particularly via the B2 receptor, and the severity of secondary brain injury. Clinical data, however, remains less conclusive.

Table 1: Effects of Bradykinin Receptor Modulation on TBI Outcomes in Animal Models

| Animal Model | Intervention | Outcome Measured | Quantitative Result | Reference(s) |

| Mouse (CCI) | B2R Knockout (B2R-/-) | Brain Edema (24h) | ↓ 51% reduction compared to Wild-Type (WT) (p < 0.001) | [10][11] |

| Mouse (CCI) | B2R Knockout (B2R-/-) | Contusion Volume (24h) | ↓ ~50% reduction compared to WT (p < 0.05) | [10] |

| Mouse (CCI) | B2R Knockout (B2R-/-) | Contusion Volume (7d) | ↓ ~50% reduction compared to WT (p < 0.05) | [10] |

| Mouse (CCI) | B2R Knockout (B2R-/-) | Functional Outcome (7d) | Significant improvement in neurological score vs. WT (p < 0.05) | [10][17] |

| Mouse (CCI) | B1R Knockout (B1R-/-) | Brain Edema / Contusion | No significant difference compared to WT | [8] |

| Mouse (CCI) | B2R Deficiency | Hippocampal Damage (90d) | Significant reduction in damage (p = 0.03) | [4][5] |

| Mouse (CCI) | B2R Deficiency | Learning & Memory (90d) | Significant improvement in Barnes maze test (p = 0.02) | [4][5] |

| Rat (TBI) | C1-Esterase Inhibitor | Brain Water Content (48h) | TBI: 79.3%; TBI+C1-INH: 78.7%; Control: 78.6% (p=0.001) | [18] |

| C1-Esterase Inhibitor acts upstream, counteracting the activation of the contact-kinin system.[1] |

Table 2: Bradykinin and Receptor Expression Changes Post-TBI

| Molecule | Animal Model | Time Point | Quantitative Change | Reference(s) |

| Bradykinin (Tissue) | Mouse (CCI) | 2 hours | Maximal increase (p < 0.01 vs. sham) | [10][17] |

| B1 Receptor mRNA | Mouse (CCI) | 24 hours | ↑ Up to 4-fold increase | [8][10] |

| B1 & B2 Receptors (Protein) | Mouse (CCI) | 1 to 24 hours | Significant upregulation in the traumatic penumbra | [8][10] |

Table 3: Summary of Clinical Trial Data for Bradykinin Antagonists in TBI

| Study / Drug | Patient Population | Primary Endpoint | Key Findings | Conclusion | Reference(s) |

| Bradycor (deltibant, CP-0127) | Severe TBI (GCS 3-8) | Intracranial Pressure (ICP) | - No significant difference in mean ICP. - Significantly lower % time with ICP >15 mmHg on days 4-5 (p=0.035). - Non-significant trend towards improved 6-month GOS (12% improvement, p=0.26). | Showed positive trends but did not meet primary endpoint. Suggests a potential neuroprotective role. | [19] |

| Multiple Trials (Systematic Review) | Acute TBI (4 trials, 406 patients) | Mortality, Disability, Safety | - Non-significant reductions in mortality and severe disability. - Non-significant increase in serious adverse events. - All results consistent with the play of chance. | No reliable evidence that B2R antagonists are safe or effective for TBI patients. | [20][21] |

Key Experimental Methodologies

Investigating the role of bradykinin in TBI requires robust and reproducible experimental models and measurement techniques.

Animal Models of TBI

-

Controlled Cortical Impact (CCI): This is a widely used model that produces a focal, reproducible contusion.[22] A pneumatic or electromagnetic impactor is used to strike the exposed dura mater at a controlled velocity and depth, allowing for graded injury severity.[22] The CCI model effectively mimics key features of human TBI, including cortical tissue loss, BBB disruption, and subsequent edema.[22]

-

Weight-Drop Impact Acceleration: This model involves dropping a weight from a specific height onto the skull (either exposed or intact) to produce a combination of focal and diffuse injury.[23] It is highly reproducible and cost-effective.

Measurement of Brain Edema

-

Wet-Dry Method: This is the gold standard for quantifying brain water content. Brain tissue is harvested, weighed immediately (wet weight), then desiccated in an oven until a constant weight is achieved (dry weight). The percentage of water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] * 100.[18]

-

Magnetic Resonance Imaging (MRI): T2-weighted MRI is a non-invasive technique used to visualize and quantify edema in vivo.[24] Increased signal intensity on T2 scans correlates with increased tissue water content.

Assessment of Blood-Brain Barrier (BBB) Permeability

-

Evans Blue Extravasation: Evans blue dye binds to serum albumin. When injected intravenously, its presence in the brain parenchyma after perfusion indicates BBB disruption. The amount of extravasated dye can be quantified spectrophotometrically.[25]

-

In Vivo 2-Photon Microscopy: This advanced imaging technique allows for real-time, dynamic visualization of vascular leakage in living animals.[26][27] A cranial window is implanted over the region of interest. A fluorescent tracer of a specific molecular weight (e.g., tetramethylrhodamine-dextran, 40 kDa) is injected intravenously.[27] The rate and extent of its extravasation from blood vessels into the brain tissue are imaged and quantified over time, providing a direct measure of BBB permeability.[26][27] Studies using this method have shown that vascular leakage after TBI is biphasic, with peaks at 4 hours and 48-72 hours post-injury.[27]

Analysis of Receptor Expression

-

Immunohistochemistry (IHC): This technique is used to visualize the localization and expression of B1 and B2 receptors in brain tissue sections.[8]

-

Protocol Outline:

-

Tissue Preparation: Brains are perfusion-fixed (e.g., with 4% paraformaldehyde), cryoprotected, sectioned on a cryostat or microtome, and mounted on slides. For paraffin-embedded tissue, sections are deparaffinized and rehydrated.[28][29]

-

Antigen Retrieval: Often required to unmask epitopes, typically by heating sections in a citrate buffer.[28]

-

Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.[30]

-

Primary Antibody: Sections are incubated with a primary antibody specific to the B1 or B2 receptor overnight.[30]

-

Secondary Antibody: A labeled secondary antibody that binds to the primary antibody is applied. The label can be a fluorophore for fluorescent microscopy or an enzyme (like HRP) for chromogenic detection.[31]

-

Visualization: The signal is visualized using a microscope.[29]

-

-

-

Western Blotting: Used to quantify the total amount of B1 and B2 receptor protein in brain tissue homogenates.

-

RT-PCR: Used to quantify the mRNA levels of B1 and B2 receptors, providing a measure of gene expression.[10]

Therapeutic Implications and Future Directions

The compelling preclinical data, particularly implicating the B2 receptor in acute vasogenic edema, made bradykinin receptor antagonists promising therapeutic candidates for TBI.[20][32] However, clinical trials have so far failed to demonstrate a clear benefit.[21][33] This translational failure may be due to several factors:

-

Therapeutic Window: The rapid activation of the KKS suggests that antagonists may need to be administered very early after injury.

-

Patient Heterogeneity: TBI is a highly heterogeneous condition, and a one-size-fits-all approach may not be effective.[6]

-

Drug Penetrance: Ensuring adequate concentrations of the antagonist at the site of injury in the brain is a significant challenge.

Despite these setbacks, targeting the KKS remains a valid strategy. Future research should focus on:

-

Developing new antagonists with improved pharmacokinetic profiles and BBB penetration.

-

Identifying patient subpopulations most likely to benefit from this therapeutic approach.

-

Exploring combination therapies that target multiple secondary injury pathways simultaneously.

-

Investigating upstream targets, such as Factor XII or plasma kallikrein, to prevent bradykinin formation altogether.[6][7]

Conclusion

Bradykinin, generated via the activation of the kallikrein-kinin system, is a pivotal mediator of secondary brain injury. Through its potent actions on B2 receptors, it rapidly induces blood-brain barrier disruption and vasogenic edema, which are critical drivers of increased intracranial pressure and neuronal cell death.[8][10] While the B1 receptor plays a more secondary role in sustaining neuroinflammation, the B2 receptor represents the primary target for acute therapeutic intervention. Although clinical translation of bradykinin antagonists has been challenging, the wealth of preclinical evidence underscores the importance of this pathway in TBI pathophysiology. A deeper understanding of its signaling mechanisms and continued innovation in drug development are essential to unlock the therapeutic potential of modulating the kallikrein-kinin system for patients suffering from traumatic brain injury.

References

- 1. researchgate.net [researchgate.net]

- 2. Tackling Neuroinflammation After Traumatic Brain Injury: Complement Inhibition as a Therapy for Secondary Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuroinflammation Following Traumatic Brain Injury: Take It Seriously or Not [frontiersin.org]

- 4. Bradykinin 2 Receptors Mediate Long-Term Neurocognitive Deficits After Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of the kallikrein–kinin system in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the kallikrein-kinin system in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of bradykinin B1 and B2 receptors for secondary brain damage after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Role of the kallikrein–kinin system in traumatic brain injury [frontiersin.org]

- 10. The role of bradykinin B(1) and B(2) receptors for secondary brain damage after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological Modification of Bradykinin Induced Breakdown of the Blood-brain Barrier | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 16. cambridge.org [cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. :: Clinical and Experimental Emergency Medicine [ceemjournal.org]

- 19. Effects of the bradykinin antagonist Bradycor (deltibant, CP-1027) in severe traumatic brain injury: results of a multi-center, randomized, placebo-controlled trial. American Brain Injury Consortium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bradykinin beta-2 receptor antagonists for traumatic brain injury | Cochrane [cochrane.org]

- 22. mdpi.com [mdpi.com]

- 23. Experimental models in traumatic brain injury: From animal models to in vitro assays | Medicina Intensiva [medintensiva.org]

- 24. Research Portal [iro.uiowa.edu]

- 25. A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 27. Longitudinal Characterization of Blood-Brain Barrier Permeability after Experimental Traumatic Brain Injury by In Vivo 2-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]

- 29. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 30. google.com [google.com]

- 31. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 32. researchgate.net [researchgate.net]

- 33. cochranelibrary.com [cochranelibrary.com]

Methodological & Application

Application Notes and Protocols for Anatibant Dimesylate in a Mouse Model of Traumatic Brain Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant dimesylate, a selective non-peptide bradykinin B2 receptor antagonist, has demonstrated neuroprotective effects in preclinical models of traumatic brain injury (TBI). Bradykinin, a potent inflammatory mediator, is released following tissue injury and contributes to the breakdown of the blood-brain barrier (BBB), leading to cerebral edema and secondary brain injury. By blocking the bradykinin B2 receptor, this compound has been shown to mitigate these effects. These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in mouse models of TBI, intended to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the dosages of this compound and related bradykinin B2 receptor antagonists used in mouse models of TBI.

Table 1: this compound Dosage in Mouse TBI Model

| Dosage | Administration Route | TBI Model | Key Findings | Reference |

| 3 mg/kg | Subcutaneous (s.c.) injection | Closed Head Trauma | Reduced Evans blue extravasation | (Prat et al., 2005)[1] |

Table 2: Bradykinin B2 Receptor Antagonist (Hoe140) Dosage in Mouse TBI Model

| Priming Dose | Infusion Rate | Administration Route | TBI Model | Key Findings | Reference |

| 18 µg/kg | 300 ng/kg/min | Subcutaneous (s.c.) priming dose followed by 24-hour post-treatment with osmotic minipumps | Cold Lesion | 14% diminution of brain swelling | (Görlach et al., 2001)[2] |

Signaling Pathway of this compound in TBI

Experimental Protocols

Protocol 1: Subcutaneous Injection of this compound in a Closed Head Trauma Mouse Model

This protocol is based on the methodology described by Prat et al. (2005)[1].

1. Animal Model:

-

Species: Male C57/Bl6 mice

-

Weight: 25-28 g

2. Traumatic Brain Injury Model (Closed Head Trauma):

-

A weight-drop device is utilized to induce a focal blunt injury over the intact skull.

-

Anesthesia: Mice are anesthetized prior to the procedure. The specific anesthetic regimen should be determined based on institutional guidelines.

-

Procedure:

-

Position the anesthetized mouse on a platform under the weight-drop device.

-

A specific weight is dropped from a predetermined height onto the skull, typically over the parietal cortex. Note: The exact weight and height should be optimized to induce a reproducible injury of desired severity.

-

3. Drug Preparation and Administration:

-

Drug: this compound

-

Dosage: 3 mg/kg

-

Formulation: Dissolve this compound in a sterile, isotonic vehicle suitable for subcutaneous injection (e.g., 0.9% saline).

-

Administration:

-

Administer a single subcutaneous injection of the this compound solution 30 minutes after the induction of closed head trauma.[1]

-

The injection is typically given in the loose skin over the neck or flank.

-

4. Outcome Measures:

-

Blood-Brain Barrier Permeability: Assessed by Evans blue dye extravasation at 4 hours post-injury.[1]

-

Inject Evans blue dye intravenously.

-

After a set circulation time, perfuse the animal to remove intravascular dye.

-

Dissect the brain and measure the amount of dye that has extravasated into the brain parenchyma, which can be quantified spectrophotometrically.

-

Protocol 2: Continuous Infusion of a Bradykinin B2 Receptor Antagonist in a Cold Lesion Mouse TBI Model

This protocol is adapted from the study by Görlach et al. (2001) which used the bradykinin B2 receptor antagonist Hoe140, providing a framework for continuous delivery strategies.[2]

1. Animal Model:

-

Species: Male mice (strain not specified in the abstract)

2. Traumatic Brain Injury Model (Cold Lesion):

-

This model induces a focal cortical injury.

-

Anesthesia: Anesthetize the mouse.

-

Procedure:

-

Expose the skull via a midline incision.

-

Apply a pre-cooled (-78°C) copper cylinder (3 mm diameter) to the intact dura over the parietal cortex for 30 seconds.[2]

-

3. Drug Preparation and Administration:

-

Drug: Bradykinin B2 Receptor Antagonist (e.g., Hoe140 as a reference, or this compound)

-

Priming Dose: 18 µg/kg[2]

-

Infusion Rate: 300 ng/kg/min[2]

-

Formulation:

-

Dissolve the drug in a sterile vehicle compatible with osmotic minipumps.

-

Prepare the osmotic minipumps according to the manufacturer's instructions to deliver the desired infusion rate for 24 hours.

-

-

Administration:

-

Administer a subcutaneous priming dose of 18 µg/kg one hour before the induction of the cold lesion injury.[2]

-

Immediately after the priming dose, implant the prepared osmotic minipump subcutaneously in the dorsal region. The pump will provide continuous infusion for 24 hours post-injury.

-

4. Outcome Measures:

-

Brain Swelling: Measured at 24 hours post-injury.[2]

-

Euthanize the animal and remove the brain.

-

Separate the injured and contralateral hemispheres.

-

Determine the weight of each hemisphere.

-

Calculate brain swelling as the percentage increase in the weight of the injured hemisphere compared to the contralateral side.

-

Experimental Workflow

References

- 1. Autoradiographic analysis of mouse brain kinin B1 and B2 receptors after closed head trauma and ability of Anatibant mesylate to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradykinin B2, but not B1, receptor antagonism has a neuroprotective effect after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Flux Assay Using Anatibant Dimesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant dimesylate is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1][2] The bradykinin B2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological and pathological processes, including inflammation, pain, and vasodilation.[1][3] Upon activation by its endogenous ligand bradykinin, the B2 receptor couples to Gq proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium ([Ca2+]).[3][4] This increase in intracellular calcium can be monitored using a calcium flux assay, providing a robust method for characterizing the functional activity of B2 receptor antagonists like this compound.

These application notes provide a detailed protocol for utilizing a calcium flux assay to determine the inhibitory activity of this compound on the bradykinin B2 receptor.

Signaling Pathway of the Bradykinin B2 Receptor

The binding of bradykinin to the B2 receptor triggers a well-defined signaling pathway leading to calcium mobilization. This compound acts by competitively blocking this binding, thereby inhibiting the downstream signaling cascade.

References

Application Notes and Protocols for Human Umbilical Vein Contractility Assay for B2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the human umbilical vein contractility assay for the characterization of bradykinin B2 receptor antagonists. This ex vivo model offers a physiologically relevant system for assessing the potency, competitiveness, and specificity of novel drug candidates targeting the B2 receptor.

Introduction

The human umbilical vein is a well-established and robust isolated tissue preparation for studying vascular smooth muscle contractility.[1] It endogenously expresses bradykinin B2 receptors at a physiological density, making it a highly relevant model for investigating the pharmacological properties of B2 receptor ligands.[1] Bradykinin, a potent vasodilator, paradoxically induces contraction in the umbilical vein, a phenomenon attributed to the high ratio of smooth muscle cells to endothelial cells. This contractile response is mediated primarily through the B2 receptor and is independent of endothelial nitric oxide synthase activity.[2] The assay is particularly valuable because the pharmacological profiles of B2 receptor antagonists can be species-specific, highlighting the importance of using human tissue for preclinical evaluation.[2]

Key Applications

-

Determination of Antagonist Potency (pA2 values): Quantify the affinity of competitive antagonists for the B2 receptor.

-

Assessment of Competitiveness: Differentiate between competitive (surmountable) and non-competitive (insurmountable) antagonism.

-

Evaluation of Specificity: Determine if the antagonist's effect is specific to the B2 receptor by testing against other contractile agents.[2]

-

Characterization of Partial Agonism: Identify if a compound exhibits both agonistic and antagonistic properties.

-

Study of Reversibility: Assess whether the antagonist's binding to the receptor is reversible upon washout.[2]

Signaling Pathway of B2 Receptor-Mediated Contraction

Bradykinin binding to the B2 receptor on vascular smooth muscle cells initiates a signaling cascade that leads to contraction. This process is primarily dependent on an increase in intracellular calcium concentration. The B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[3][4]

References

Application Notes and Protocols for Anatibant Dimesylate Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant dimesylate, also known as LF 16-0687Ms, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1] Bradykinin, a key mediator of inflammation, is known to increase the permeability of the blood-brain barrier via activation of B2 receptors, contributing to brain edema following traumatic brain injury (TBI).[2] Anatibant has been investigated for its potential neuroprotective effects by mitigating these processes.[1][2] Preclinical studies in animal models have shown that anatibant can reduce brain edema and improve neurological outcomes.[2]

These application notes provide an overview of the administration of this compound in rats for research purposes. While specific pharmacokinetic data in rats is not extensively available in publicly accessible literature, this document offers detailed protocols for various administration routes based on established best practices in rodent research. The provided tables for pharmacokinetic data are intended as templates for researchers to populate with their experimental findings.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

Table 1: Intravenous (IV) Administration

| Parameter | Value | Units |

| Dose | mg/kg | |

| Cmax | ng/mL | |

| Tmax | h | |

| AUC(0-t) | ng·h/mL | |

| AUC(0-inf) | ng·h/mL | |

| Half-life (t½) | h | |

| Clearance (CL) | mL/h/kg | |

| Volume of Distribution (Vd) | L/kg |

Table 2: Intraperitoneal (IP) Administration

| Parameter | Value | Units |

| Dose | mg/kg | |

| Cmax | ng/mL | |

| Tmax | h | |

| AUC(0-t) | ng·h/mL | |

| AUC(0-inf) | ng·h/mL | |

| Half-life (t½) | h | |

| Bioavailability (F) | % |

Table 3: Oral Gavage (PO) Administration

| Parameter | Value | Units |

| Dose | mg/kg | |

| Cmax | ng/mL | |

| Tmax | h | |

| AUC(0-t) | ng·h/mL | |

| AUC(0-inf) | ng·h/mL | |

| Half-life (t½) | h | |

| Bioavailability (F) | % |

Table 4: Subcutaneous (SC) Administration

| Parameter | Value | Units |

| Dose | mg/kg | |

| Cmax | ng/mL | |

| Tmax | h | |

| AUC(0-t) | ng·h/mL | |

| AUC(0-inf) | ng·h/mL | |

| Half-life (t½) | h | |

| Bioavailability (F) | % |

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), Half-life (Elimination half-life), Bioavailability (Fraction of the administered dose that reaches systemic circulation).

Signaling Pathway

This compound exerts its effect by blocking the bradykinin B2 receptor, a G-protein coupled receptor. The diagram below illustrates the general signaling pathway initiated by bradykinin binding to its B2 receptor, which is inhibited by anatibant.

References

Application Notes and Protocols for Subcutaneous Bolus Injection of LF 16-0687 (Anatibant)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LF 16-0687 (also known as Anatibant), a selective non-peptide bradykinin B2 receptor antagonist, focusing on its application via subcutaneous bolus injection in preclinical and clinical research. The provided protocols are based on peer-reviewed studies and are intended to guide researchers in designing and executing experiments involving this compound.

Introduction and Mechanism of Action

LF 16-0687 is a potent and selective antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key component of the kallikrein-kinin system, is a pro-inflammatory peptide that is generated in tissues and plasma.[3] Its actions are primarily mediated through the G-protein coupled B2 receptor, which is constitutively expressed in various tissues, including the brain.[3][4]

Activation of the B2 receptor by bradykinin is implicated in a variety of physiological and pathological processes, including vasodilation, increased vascular permeability, and the inflammatory cascade.[3][4][5] In the context of cerebral injury, such as ischemic stroke and traumatic brain injury (TBI), elevated bradykinin levels contribute to the breakdown of the blood-brain barrier (BBB), leading to vasogenic edema, neutrophil accumulation, and subsequent neuronal damage.[3][5][6]

LF 16-0687 exerts its therapeutic effect by competitively binding to the B2 receptor, thereby blocking the downstream signaling cascade initiated by bradykinin.[1][7] This antagonism has been shown to reduce brain edema, decrease intracranial pressure, and improve neurological outcomes in various preclinical models of brain injury.[3][5][8][9] Furthermore, LF 16-0687 has been investigated in a phase I clinical trial for severe TBI.[10][11]

Signaling Pathway of Bradykinin B2 Receptor and Antagonism by LF 16-0687

Quantitative Data Summary

The following tables summarize key quantitative data for LF 16-0687 from various studies.

Table 1: Binding Affinity (Ki) of LF 16-0687 for Bradykinin B2 Receptors

| Species/Tissue | Receptor Type | Ki (nM) | Reference |

| Human | Recombinant B2 | 0.67 | [1][8][12] |

| Rat | Recombinant B2 | 1.74 | [1][8][12] |

| Guinea-pig | Recombinant B2 | 1.37 | [1][8][12] |

| Human Umbilical Vein | Native B2 | 0.89 | [1][8][12] |

| Rat Uterus | Native B2 | 0.28 | [1][8][12] |

| Guinea-pig Ileum | Native B2 | 0.98 | [1][8][12] |

Table 2: Preclinical Efficacy of Subcutaneous LF 16-0687 in Brain Injury Models

| Animal Model | Dosing Regimen (s.c.) | Key Findings | Reference |

| Murine Transient Focal Cerebral Ischemia | 1, 2, and 4 mg/kg (0.5h pre-, 1.25h & 6h post-MCAO) | Max 33% reduction in infarct volume, significant neurological recovery. | [3] |

| Murine Transient Focal Cerebral Ischemia | 1.5, 3, and 6 mg/kg (0.25h & 6.25h post-MCAO) | Max 25% reduction in infarct volume, improved neurological score. | [3] |

| Murine Transient Focal Cerebral Ischemia | 1.5 mg/kg (0.25h & 6.25h post-MCAO) | 28% decrease in brain edema, 60% decrease in BBB disruption, 65% decrease in neutrophil accumulation. | [3] |

| Murine Controlled Cortical Impact (CCI) | 3 mg/kg (15 min & 8h post-trauma) | Significant reduction in intracranial pressure and contusion volume at 24h. | [5][8][12] |

| Rat Closed Head Trauma | Continuous infusion (from 1h to 24h post-injury) | Diminished brain edema and reduced neurological deficits. | [11] |

| Rat Cold Lesion | Low-dose continuous infusion (10 min pre- to 24h post-lesion) | Significant attenuation of vasogenic brain edema. | [13] |

Table 3: Phase I Clinical Trial Data in Severe Traumatic Brain Injury

| Parameter | Dosing Group 1 | Dosing Group 2 | Placebo | Reference |

| Dosage (single s.c. injection) | 3.75 mg | 22.5 mg | Saline | [10] |

| Number of Patients | 10 | 10 | 5 | [10] |

| Pharmacokinetics | Dose-proportional Cmax and AUC | Dose-proportional Cmax and AUC | N/A | [10] |

| Protein Binding | >97.7% | >97.7% | N/A | [10] |

| Safety | Well-tolerated, no unexpected adverse events. | Well-tolerated, no unexpected adverse events. | N/A | [10] |

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Murine Model of Transient Focal Cerebral Ischemia

This protocol is adapted from studies investigating the efficacy of LF 16-0687 in reducing ischemic brain injury.[3]

Objective: To assess the effect of subcutaneous bolus injections of LF 16-0687 on infarct volume, neurological deficit, and brain edema following transient middle cerebral artery occlusion (MCAO) in mice.

Materials:

-

Male C57/Bl6 mice (or other appropriate strain)

-

LF 16-0687 Ms (Anatibant)

-

Sterile saline (vehicle)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Grip test apparatus

Experimental Workflow:

References

- 1. Pharmacological profile of LF 16-0687, a new potent non-peptide bradykinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. LF 16-0687 Ms, a bradykinin B2 receptor antagonist, reduces ischemic brain injury in a murine model of transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinin Receptor Antagonists as Potential Neuroprotective Agents in Central Nervous System Injury [mdpi.com]

- 7. Effects of inactivation-resistant agonists on the signalling, desensitization and down-regulation of bradykinin B2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Role of the kallikrein–kinin system in traumatic brain injury [frontiersin.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. LF16-0687 a novel non-peptide bradykinin B2 receptor antagonist reduces vasogenic brain edema from a focal lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Anatibant Dimesylate Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant dimesylate, also known as LF 16-0687, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2] The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including inflammation, pain, and vasodilation. Upon activation by its endogenous ligand bradykinin, the B2R primarily couples to Gαq and Gαi proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), which in turn can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.

These application notes provide detailed protocols for three key cell-based assays to determine the efficacy of this compound in blocking the bradykinin B2 receptor signaling pathway: a Competitive Radioligand Binding Assay, a Calcium Mobilization Assay, and an Inositol Monophosphate (IP1) Accumulation Assay.

Bradykinin B2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the bradykinin B2 receptor and the point of inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's efficacy, as determined by the described cell-based assays.

Table 1: Competitive Radioligand Binding Assay Data for this compound

| Cell Line/Tissue | Receptor Type | Radioligand | Anatibant Ki (nM) | Reference |

| CHO cells | Recombinant Human B2R | [3H]bradykinin | 0.67 | [1][2] |

| CHO cells | Recombinant Rat B2R | [3H]bradykinin | 1.74 | [1][2] |

| CHO cells | Recombinant Guinea-pig B2R | [3H]bradykinin | 1.37 | [1][2] |

| Human Umbilical Vein | Native Human B2R | [3H]bradykinin | 0.89 | [1][2] |

| Rat Uterus | Native Rat B2R | [3H]bradykinin | 0.28 | [1][2] |

| Guinea-pig Ileum | Native Guinea-pig B2R | [3H]bradykinin | 0.98 | [1][2] |

Table 2: Functional Antagonism of this compound in Inositol Phosphate (IP) Formation Assay

| Cell Line | Downstream Signal | Anatibant pKB | Reference |

| INT407 | IP1 Formation | 8.5 | [1][2] |

| INT407 | IP2 Formation | 8.6 | [1][2] |

| INT407 | IP3 Formation | 8.7 | [1][2] |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the bradykinin B2 receptor.

Experimental Workflow

Protocol

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor (CHO-hB2R) in appropriate media.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add [3H]bradykinin at a concentration near its Kd for the B2 receptor.

-

Add this compound at a range of concentrations (e.g., 10-11 M to 10-5 M).

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add a high concentration of unlabeled bradykinin in addition to the radioligand and membranes.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Anatibant that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by bradykinin.

Experimental Workflow

Protocol

-

Cell Culture:

-

Seed CHO-hB2R cells in a black-walled, clear-bottom 96-well plate and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

-

Compound Incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject a solution of bradykinin at a concentration that elicits a submaximal response (typically EC80) into each well.

-

Immediately begin recording the fluorescence intensity over time to measure the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the bradykinin response by this compound at each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gαq-coupled receptor activation. The Homogeneous Time-Resolved Fluorescence (HTRF) format allows for a sensitive and high-throughput compatible assay.

Experimental Workflow

References

Application Notes and Protocols for β-Arrestin Recruitment Assays to Characterize Bradykinin B2 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The bradykinin B2 receptor (B2R) is a G protein-coupled receptor (GPCR) that mediates the physiological effects of the inflammatory peptide bradykinin.[1][2][3] Upon activation, the B2R couples to Gq and Gi proteins, initiating signaling cascades that lead to increased intracellular calcium and inhibition of adenylate cyclase, respectively.[2][4] Beyond G protein signaling, the activated B2R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[5][6] β-arrestin recruitment is a critical cellular process that not only desensitizes G protein signaling but also initiates a distinct wave of signal transduction and mediates receptor internalization.[5][6][7]

The β-arrestin recruitment assay has emerged as a valuable tool in drug discovery for characterizing the pharmacological properties of GPCR ligands, including antagonists.[6][8] This assay allows for the direct measurement of a ligand's ability to block agonist-induced β-arrestin recruitment to the receptor, providing insights into its mechanism of action and potential for biased signaling.[6][8] These application notes provide detailed protocols and data for utilizing β-arrestin recruitment assays in the characterization of B2 receptor antagonists.

B2 Receptor Signaling and β-Arrestin Recruitment Pathway

Activation of the B2 receptor by its agonist, bradykinin, triggers a cascade of intracellular events. Initially, the receptor activates G proteins, leading to downstream signaling. Subsequently, GRKs phosphorylate the activated receptor, creating a binding site for β-arrestin. The binding of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of this signaling pathway.[5] Furthermore, the B2R-β-arrestin complex can internalize into endosomes and initiate G protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs).[5][9]

References

- 1. innoprot.com [innoprot.com]